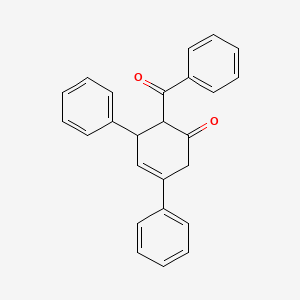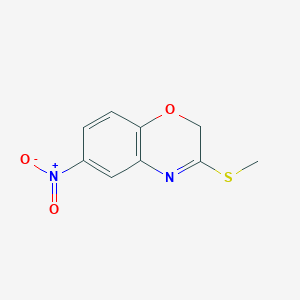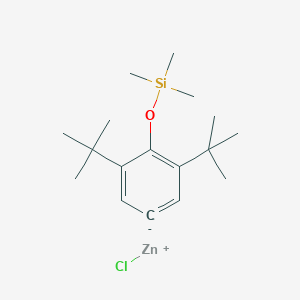
chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is a complex organozinc compound. It is known for its unique structure, which includes a zinc ion coordinated with a chlorozinc cation and a bulky organic ligand.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane typically involves the reaction of zinc chloride with 2,6-ditert-butylphenol and trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality of the final product.
化学反应分析
Types of Reactions
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorozinc group can be replaced by other nucleophiles.
Oxidation and Reduction: The zinc center can undergo oxidation and reduction reactions, altering the oxidation state of the metal and affecting the overall reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organozinc derivatives, while oxidation reactions can produce zinc oxides or other oxidized species.
科学研究应用
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based pharmaceuticals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane involves the coordination of the zinc ion with various ligands, which can alter the electronic properties of the compound and facilitate different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
Zinc Chloride: A simpler zinc compound that lacks the bulky organic ligand but shares some reactivity characteristics.
Trimethylsilyl Chloride: A reagent used in the synthesis of the compound, known for its role in protecting groups in organic synthesis.
2,6-Ditert-butylphenol: The organic ligand in the compound, which can also form other organometallic complexes.
Uniqueness
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is unique due to its combination of a zinc ion with a bulky organic ligand and a trimethylsilyl group. This structure imparts specific reactivity and stability characteristics that are not found in simpler zinc compounds .
属性
CAS 编号 |
112303-91-0 |
|---|---|
分子式 |
C17H29ClOSiZn |
分子量 |
378.3 g/mol |
IUPAC 名称 |
chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C17H29OSi.ClH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)18-19(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1 |
InChI 键 |
UJWPKCCTMNHCMS-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)O[Si](C)(C)C.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)


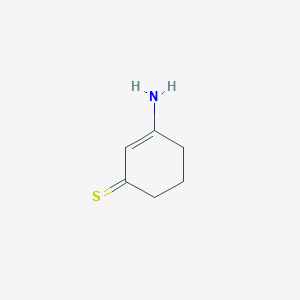


![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
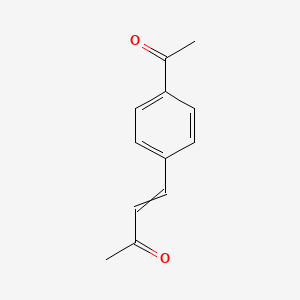
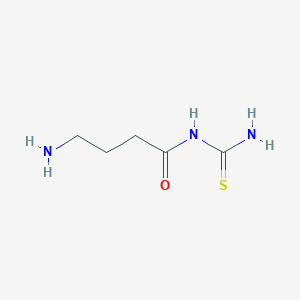
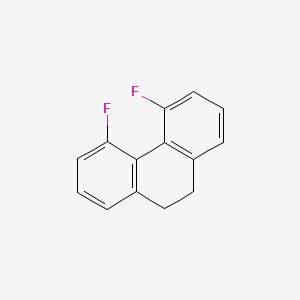
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
